A Comprehensive Technical Guide to the Synthesis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid
A Comprehensive Technical Guide to the Synthesis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid
Abstract: This technical guide provides a detailed, field-proven protocol for the synthesis of 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid (CAS No: 277295-50-8), a valuable building block in medicinal chemistry and drug discovery. The document outlines the synthetic strategy, a step-by-step experimental procedure, critical purification techniques, and essential safety considerations. Designed for researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices to ensure reproducible and successful outcomes. Boronic acids and their derivatives are pivotal in developing novel therapeutics, acting as versatile intermediates and pharmacophores that can interact with biological targets.[1] This protocol is presented to facilitate the reliable synthesis of this key compound for further research and development applications.
Introduction and Strategic Significance
3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid is an important bifunctional molecule. It incorporates a phenylboronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in sensor design and drug delivery.[1][2] The N,N-dimethylsulfamoyl group provides a stable, polar, and hydrogen-bond accepting feature that can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. Consequently, this compound serves as a critical starting material for synthesizing complex molecules, including protein effectors and enzyme inhibitors. This guide provides a robust and reliable pathway to access this high-value chemical intermediate.
Synthesis Strategy and Mechanistic Overview
The synthesis is achieved through a straightforward N-sulfamoylation reaction. The primary amine of 3-Aminophenylboronic acid acts as a nucleophile, attacking the electrophilic sulfur atom of N,N-Dimethylsulfamoyl chloride. A non-nucleophilic organic base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.
The reaction is typically performed at a reduced temperature initially to control the exothermic nature of the reaction and minimize potential side reactions.
Reaction Pathway Diagram
Caption: Reaction scheme for the N-sulfamoylation of 3-Aminophenylboronic acid.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Recommended Grade | Supplier Example |
| 3-Aminophenylboronic acid | 30418-59-8 | C₆H₈BNO₂ | ≥95% | Sigma-Aldrich |
| N,N-Dimethylsulfamoyl chloride | 13360-57-1 | C₂H₆ClNO₂S | ≥98% | Sigma-Aldrich |
| Pyridine, anhydrous | 110-86-1 | C₅H₅N | ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Reagent | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 1 M solution | VWR |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | Granular | VWR |
Equipment:
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Round-bottom flasks (two-neck)
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Magnetic stirrer and stir bars
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Ice bath
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Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
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Fume hood
Step-by-Step Synthesis Procedure
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Reaction Setup: In a fume hood, equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 3-Aminophenylboronic acid (5.0 g, 36.5 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL). Stir the mixture until the solid is fully dissolved.
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Base Addition: Add anhydrous pyridine (4.4 mL, 54.8 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice bath.
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Sulfamoylation: Dissolve N,N-Dimethylsulfamoyl chloride (4.3 mL, 40.2 mmol, 1.1 equiv.) in anhydrous THF (20 mL). Add this solution to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 100 mL portions of EtOAc.
-
Combine all organic layers and wash them with 100 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
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Purification Strategy: A Critical Discussion
Purification of arylboronic acids by standard silica gel chromatography is notoriously challenging due to the compound's ability to interact strongly with the silica surface, often leading to low yields and broad elution profiles.[3][4] Recrystallization is frequently a more effective method.[5]
Recommended Purification Method: Recrystallization
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Transfer the crude product to an Erlenmeyer flask.
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Add a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes. Start by dissolving the crude solid in a small volume of hot ethyl acetate.
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Gradually add hexanes while the solution is hot until slight turbidity persists.
-
If necessary, add a drop or two of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to facilitate complete crystallization.
-
Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexanes.
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Dry the purified solid under vacuum.
Alternative Purification: For challenging cases, an acid-base extraction can be employed, which involves dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid product.[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Characterization and Validation
The identity and purity of the final product, 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected: 244.08 g/mol ).[]
-
Melting Point: To assess purity.
Safety and Handling
Mandatory Precautions: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required at all times.
-
3-Aminophenylboronic Acid: Causes skin, eye, and respiratory irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylsulfamoyl chloride: Corrosive and reacts with water. Handle with extreme care under anhydrous conditions.
-
Pyridine: Flammable, toxic, and harmful if inhaled or swallowed.
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3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic acid (Product): May cause skin, eye, and respiratory irritation.[10] Refer to the Safety Data Sheet (SDS) for complete hazard information.[11]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction; moisture in reagents/glassware; degradation of starting material. | Ensure all reagents and solvents are anhydrous. Extend reaction time. Re-verify the purity of the starting materials. |
| Multiple Spots on TLC | Incomplete reaction; side reactions (e.g., bis-sulfamoylation); decomposition. | Ensure slow, controlled addition of the sulfamoyl chloride at 0 °C. Check the pH during work-up to avoid decomposition. |
| Difficulty in Crystallization | Product is oily or impure; incorrect solvent system. | Re-purify the crude product using acid-base extraction.[6] Try different solvent systems for recrystallization (e.g., water, ethanol/water). |
| Product Decomposes on Silica Gel Column | Boronic acids can be unstable on standard silica gel.[12] | Avoid silica gel chromatography. Use the recommended recrystallization or acid-base extraction methods. If chromatography is necessary, consider using boric acid-treated silica gel.[12] |
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.
- 3-(N,N-DIMETHYLSULFAMOYLAMINO)
- Purification of boronic acids? (2017). Reddit r/chemistry.
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- SAFETY DATA SHEET - Phenylboronic acid. (2025). Sigma-Aldrich.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025).
- 3-(N,N-Dimethylamino)phenylboronic acid. Sigma-Aldrich.
- 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHENYLBORONIC ACID. (2023). ChemicalBook.
- (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid | 871329-59-8. Sigma-Aldrich.
- Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2018).
- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. (2021).
- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2018). RSC Publishing.
- CAS 277295-50-8 3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid. BOC Sciences.
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). PubMed.
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